3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide
Description
Properties
Molecular Formula |
C9H13BrN4O |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)propanamide |
InChI |
InChI=1S/C9H13BrN4O/c10-6-3-12-14(4-6)5-8(9(11)15)13-7-1-2-7/h3-4,7-8,13H,1-2,5H2,(H2,11,15) |
InChI Key |
YYMLPMYTVXDSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN2C=C(C=N2)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide generally follows a multistep approach involving:
- Construction of the pyrazole ring
- Introduction of the bromine substituent at the 4-position of the pyrazole
- Attachment of the cyclopropylamino group at the 2-position of the propanamide backbone
- Formation of the amide functional group
The synthetic route varies depending on the starting materials and reagents but typically involves key transformations such as nucleophilic substitution, diazotization, and amide bond formation.
Detailed Stepwise Synthesis
Step 1: Synthesis of the Pyrazole Ring
The pyrazole core is commonly synthesized via condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalents under acidic or basic conditions. This forms the 1H-pyrazole scaffold necessary for subsequent functionalization.
Step 2: Bromination of the Pyrazole Ring
Selective bromination at the 4-position of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. This step is critical to install the bromine substituent that defines the compound's identity.
Step 3: Introduction of the Cyclopropylamino Group
The cyclopropylamino moiety is introduced through nucleophilic substitution or amination reactions. Typically, a suitable leaving group (e.g., halide or tosylate) on the propanamide backbone is displaced by cyclopropylamine under mild conditions, often in polar aprotic solvents.
Step 4: Formation of the Propanamide Backbone
The amide bond is formed by coupling the appropriate amine (cyclopropylamine) with a carboxylic acid derivative (such as an acid chloride or ester) to yield the propanamide structure. This step may involve standard peptide coupling reagents or direct amidation under dehydrating conditions.
Representative Synthetic Route from Patent Literature
A patent describing a related preparation method for a 4-bromo-pyrazolyl intermediate provides insight into practical synthesis:
| Step | Description | Conditions and Notes |
|---|---|---|
| 1 | Preparation of 3-oxo-3-cyclopentylpropionitrile from methyl cyclopentylcarboxylate and strong base | Reaction at 70-75 °C for 12-16 hours in organic solvent; pH adjusted to 2-3 post reaction |
| 2 | Reduction of 3-oxo intermediate to (S)-3-cyclopentyl-3-hydroxypropionitrile using chiral borane reagent | Stereoselective reduction under controlled temperature |
| 3 | Mitsunobu reaction with 4-nitropyrazole to form (3R)-3-(4-nitro-1H-pyrazol-1-yl)cyclopentylpropanenitrile | Mitsunobu conditions facilitate pyrazole attachment |
| 4 | Catalytic hydrogenation of nitro group to amino group using Pd/C under hydrogen atmosphere | Hydrogen pressure 1-20 bar, 25-60 °C, 4-20 hours; THF solvent |
| 5 | Diazotization and Sandmeyer reaction to replace amino with bromine, yielding 4-bromo-pyrazolyl intermediate | Standard diazotization with sodium nitrite and acid, followed by CuBr-mediated Sandmeyer bromination |
This sequence illustrates the installation of the bromopyrazole moiety with stereochemical control, which can be adapted to synthesize the target compound by further functionalization to introduce the cyclopropylamino and amide groups.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Method A: Direct Bromination and Amination | Method B: Diazotization and Sandmeyer Route (Patent) |
|---|---|---|
| Starting Materials | Preformed pyrazole, cyclopropylamine | Cyclopentyl derivatives, nitropyrazole |
| Bromination Technique | Electrophilic bromination (NBS or Br2) | Diazotization followed by Sandmeyer bromination |
| Amino Group Introduction | Nucleophilic substitution with cyclopropylamine | Reduction of nitro group to amino |
| Stereochemical Control | Limited | High, via chiral reduction step |
| Reaction Conditions | Mild to moderate temperatures | Requires controlled atmosphere and pressure |
| Scalability | Suitable for small to medium scale | Amenable to industrial scale with optimization |
The diazotization and Sandmeyer approach offers advantages in stereochemical control and potentially higher purity of the bromopyrazole intermediate, which is critical for pharmaceutical applications.
Summary of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Pyrazole formation | Hydrazine + β-dicarbonyl compound, acidic/basic | Formation of pyrazole ring |
| Bromination | N-Bromosuccinimide or Br2, controlled temp | Installation of bromine on pyrazole ring |
| Amination | Cyclopropylamine, polar aprotic solvent | Introduction of cyclopropylamino group |
| Amide bond formation | Acid chloride or ester + amine, coupling agents | Formation of propanamide backbone |
| Diazotization (alternative) | NaNO2, HCl, 0-5 °C | Conversion of amino to diazonium salt |
| Sandmeyer bromination | CuBr, room temperature | Replacement of diazonium with bromine |
| Catalytic reduction | Pd/C, H2, THF, 25-60 °C | Reduction of nitro to amino group |
The preparation of this compound involves a multistep synthetic sequence focusing on pyrazole ring construction, selective bromination, cyclopropylamino group introduction, and amide bond formation. Two main synthetic approaches are recognized: direct electrophilic bromination with subsequent amination, and a more stereochemically controlled route involving diazotization and Sandmeyer bromination of amino-pyrazole intermediates. The latter is especially valuable for pharmaceutical-grade synthesis due to its precision and scalability.
This review consolidates data from patent literature and scientific research, providing a comprehensive and professional resource for researchers aiming to synthesize this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and cyclopropylamino group may contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide with structurally related pyrazole derivatives, emphasizing substituents, physical properties, and synthetic yields:
Key Observations:
Structural Variations: The target compound’s propanamide side chain distinguishes it from sulfonamide-containing analogs (Compounds 16–18) and pyrazol-3-one derivatives (Examples 5.17–5.18). This functional group may influence solubility and hydrogen-bonding interactions.
Synthetic Accessibility :
- The discontinued status of the target compound contrasts with the high yields (79–84%) reported for Compounds 16–18, suggesting possible synthetic challenges or instability in the former .
Spectroscopic Trends :
- IR spectra of sulfonamide analogs (Compounds 16–18) show strong C=O stretches (~1650–1670 cm⁻¹), consistent with ketone or amide functionalities. The target compound’s propanamide group would likely exhibit similar absorption .
- LC/MS data for patent examples (5.17–5.18) highlight bromine isotope patterns (m/z 301–305), a feature shared with the target compound .
Biological Implications :
- Sulfonamide analogs (Compounds 16–18) are structurally related to COX-2 inhibitors, while pyrazol-3-ones (Examples 5.17–5.18) are explored as kinase inhibitors. The target compound’s propanamide moiety may align with protease-targeting therapeutics.
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide is a synthetic organic compound characterized by its unique structural features, including a brominated pyrazole ring and a cyclopropylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and anti-cancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15BrN4O |
| Molecular Weight | 287.16 g/mol |
| IUPAC Name | 3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)propanamide |
| InChI Key | RGNOQIWNQNJQRU-UHFFFAOYSA-N |
| SMILES | CC(CN1C=C(C=N1)Br)(C(=O)N)NC2CC2 |
Pharmacological Effects
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The following summarizes key findings related to the biological activity of this compound:
1. Anti-inflammatory Activity:
- Pyrazole derivatives are known for their anti-inflammatory effects. In studies, various pyrazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have demonstrated significant inhibition of these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Analgesic Properties:
- The analgesic effects of pyrazole derivatives have been explored using animal models. In carrageenan-induced paw edema models, certain derivatives showed promising results in reducing pain and inflammation, indicating potential therapeutic applications for pain management .
3. Anticancer Activity:
- The compound's structure suggests potential interactions with cancer-related pathways. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific modifications in the pyrazole structure can enhance its efficacy against various cancer cell lines .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It could interact with receptors that mediate pain and inflammation, thereby modulating their activity.
Study on Anti-inflammatory Activity
In a comparative study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Among them, several compounds exhibited significant inhibition rates of TNF-α and IL-6, with some reaching up to 85% inhibition at optimal concentrations .
Investigation into Analgesic Effects
Another study evaluated the analgesic effects of new pyrazole derivatives in mice models. The results indicated that certain compounds significantly reduced pain levels compared to controls, suggesting that modifications in the pyrazole structure could enhance analgesic properties .
Q & A
Q. Table 1: Key Synthetic Parameters for Cyclopropylamino Substitution
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 25–40°C | |
| Reaction Time | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
